(S)-PA 824-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-PA 824-d4” is also known as “Pretomanid-d4”. It is a stable isotope labelled drug and is primarily used as a research tool to study the parent compound (S)-PA 824 . It is available as a neat product and is categorized under Antituberculosis .

Molecular Structure Analysis

The molecular formula of “(S)-PA 824-d4” is C14H12F3N3O5. The IUPAC name is (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine.Scientific Research Applications

Intracellular Nitric Oxide Release

(S)-PA 824-d4, a bicyclic nitroimidazole, is primarily researched for its potential in treating tuberculosis. It functions as a prodrug, requiring intracellular activation. A study found that the compound converts into metabolites generating reactive nitrogen species, including nitric oxide (NO), which are key in its activity against Mycobacterium tuberculosis (Mtb) under anaerobic conditions (Singh et al., 2008).

Activation Mechanism and Resistance

Another focus area is the understanding of (S)-PA 824-d4's activation mechanism and resistance in Mtb. A study confirmed that resistance to (S)-PA 824-d4 is mainly mediated by loss of specific enzymes necessary for its reductive activation. This discovery is critical in understanding and overcoming drug resistance in tuberculosis treatments (Manjunatha et al., 2006).

Efficacy in Various Models

Research also extends to the efficacy of (S)-PA 824-d4 in different models. One study highlighted its significant activity against multidrug-resistant Mtb strains and its potential effectiveness in latent tuberculosis states (Lenaerts et al., 2005). Another study demonstrated its enhanced efficacy in combination with other drugs like moxifloxacin and pyrazinamide, suggesting potential in treating multidrug-resistant tuberculosis (Nuermberger et al., 2008).

Comparative Bioactivation Studies

A comparative study focused on the bioactivation of (S)-PA 824-d4 in Mycobacteria and human liver, providing insights into its metabolism and potential toxicological aspects (Dogra et al., 2011).

Genetic Basis of Drug Resistance

Identifying the genetic determinants of drug resistance is crucial for effective tuberculosis therapy. Research on PA-824-resistant Mycobacterium tuberculosis mutants revealed key mutations in nonessential genes associated with the drug's prodrug activation pathway, offering insights for future drug resistance monitoring (Haver et al., 2015).

Bactericidal Activity and Pharmacokinetics

Further studies assess the bactericidal activity and pharmacokinetics of (S)-PA 824-d4, providing essential data for determining optimal dosages and evaluating its efficacy in different phases of tuberculosis treatment (Diacon et al., 2010, 2012).

Future Directions

properties

| { "Design of Synthesis Pathway": "The synthesis pathway for (S)-PA 824-d4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to obtain the final product.", "Starting Materials": [ "4-nitrobenzoic acid-d4", "2-methyl-2-nitro-1-propanol", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "sodium bicarbonate", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 4-nitrobenzoic acid-d4 to 4-nitrobenzoyl chloride-d4 using thionyl chloride.", "Step 2: Reduction of 2-methyl-2-nitro-1-propanol with sodium borohydride to obtain 2-methyl-2-amino-1-propanol.", "Step 3: Reaction of 4-nitrobenzoyl chloride-d4 and 2-methyl-2-amino-1-propanol in the presence of triethylamine to form (S)-4-(2-methyl-2-nitro-1-propylamino)benzoic acid-d4.", "Step 4: Reduction of (S)-4-(2-methyl-2-nitro-1-propylamino)benzoic acid-d4 with sodium borohydride to obtain (S)-4-(2-methyl-2-amino-1-propylamino)benzoic acid-d4.", "Step 5: Acetylation of (S)-4-(2-methyl-2-amino-1-propylamino)benzoic acid-d4 with acetic anhydride in the presence of triethylamine to obtain (S)-4-(2-methyl-2-acetamido-1-propylamino)benzoic acid-d4.", "Step 6: Reaction of (S)-4-(2-methyl-2-acetamido-1-propylamino)benzoic acid-d4 with sodium bicarbonate in methanol to form (S)-PA 824-d4.", "Step 7: Purification of (S)-PA 824-d4 using dichloromethane and water." ] } | |

CAS RN |

1346617-34-2 |

Product Name |

(S)-PA 824-d4 |

Molecular Formula |

C14H12F3N3O5 |

Molecular Weight |

363.286 |

IUPAC Name |

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |

InChI Key |

ZLHZLMOSPGACSZ-QXCFPOKCSA-N |

SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |

synonyms |

(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

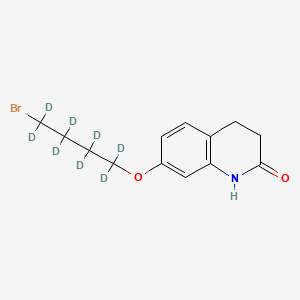

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)